molecular formula C13H14O5 B13821010 Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate CAS No. 36568-14-6

Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate

Cat. No.: B13821010
CAS No.: 36568-14-6
M. Wt: 250.25 g/mol
InChI Key: NAZWURQNMUDKDZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a dioxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate typically involves the esterification of 5-(4-methoxyphenyl)-3,5-dioxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-(4-methoxyphenyl)-3,5-dioxopentanoic acid.

    Reduction: 5-(4-methoxyphenyl)-3,5-dioxopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-hydroxyphenyl)-3,5-dioxopentanoate
  • Methyl 5-(4-chlorophenyl)-3,5-dioxopentanoate
  • Methyl 5-(4-nitrophenyl)-3,5-dioxopentanoate

Uniqueness

Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties

Properties

CAS No.

36568-14-6

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate

InChI

InChI=1S/C13H14O5/c1-17-11-5-3-9(4-6-11)12(15)7-10(14)8-13(16)18-2/h3-6H,7-8H2,1-2H3

InChI Key

NAZWURQNMUDKDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)OC

Origin of Product

United States

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